CYP17A1 Hydroxylase Inhibition: 5,6-Dihydroabiraterone Retains Near-Identical Nanomolar Potency to Abiraterone
In the seminal structure–activity relationship (SAR) study by Jarman et al. (1998), 5,6-dihydroabiraterone (designated compound 19) was directly compared with abiraterone (compound 1) in a human testicular 17α-hydroxylase assay. 5,6-Dihydroabiraterone inhibited progesterone 17α-hydroxylase with an IC₅₀ of 5 nM, versus 4 nM for abiraterone—a difference of only 1 nM—demonstrating that saturation of the 5,6-double bond does not materially compromise CYP17A1 inhibitory potency [1]. Both compounds exhibited irreversible inhibition that was not reversed by 24 h of dialysis, confirming that the 16,17-double bond—which is preserved in 5,6-dihydroabiraterone—is the essential structural determinant for irreversible CYP17A1 engagement [1].
| Evidence Dimension | Progesterone 17α-hydroxylase (CYP17A1) inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | Abiraterone (compound 1): IC₅₀ = 4 nM |
| Quantified Difference | ΔIC₅₀ = +1 nM (1.25-fold less potent) |
| Conditions | Human testicular microsomal 17α-hydroxylase assay; preincubation with enzyme; inhibition not reversed by 24 h dialysis |
Why This Matters
This near-identical potency means 5,6-dihydroabiraterone can serve as a valid surrogate in biochemical CYP17A1 inhibition assays where abiraterone's 5,6-ene introduces metabolic instability or chromatographic interference.
- [1] Jarman M, Barrie SE, Llera JM. The 16,17-Double Bond Is Needed for Irreversible Inhibition of Human Cytochrome P45017α by Abiraterone (17-(3-Pyridyl)androsta-5,16-dien-3β-ol) and Related Steroidal Inhibitors. J Med Chem. 1998;41(27):5375-5381. doi:10.1021/jm981017j View Source
